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Introduction

Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[1] Initially
considered pharmacologically inert, CNO gained significant attention in neuroscience research
as the designated actuator for Designer Receptors Exclusively Activated by Designer Drugs
(DREADDSs).[1][2] This chemogenetic system allows for the remote and selective control of
neuronal activity in genetically defined cell populations.[1] However, initial and subsequent in
vivo studies have revealed a more complex pharmacological profile for CNO, primarily due to
its reverse metabolism to clozapine.[3][4] This guide provides an in-depth technical overview of
the foundational in vivo studies on CNO, focusing on its metabolism, pharmacokinetic
properties, and inherent behavioral and neurochemical effects, independent of DREADD
activation.

I. Metabolism and Pharmacokinetics of Clozapine N-
Oxide

A pivotal finding in the in vivo characterization of CNO is its metabolic conversion back to
clozapine (CLZ) and its other metabolite, N-desmethylclozapine (N-Des).[5][6] This
biotransformation has been observed across multiple species, including rats, mice, and non-
human primates, and is a critical consideration in the design and interpretation of studies
utilizing CNO.[3][4][7]
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Data Presentation: Pharmacokinetic Parameters of CNO
and its Metabolites

The following tables summarize key pharmacokinetic data from initial in vivo studies of CNO
administration.

Table 1: Plasma Concentrations of CNO, Clozapine, and N-Desmethylclozapine in Rats
Following CNO Administration.

N-
CNO Dose Time Post- .
L . CNO (pM) Clozapine (uM) Desmethylcloz
(mglkg) Injection (min) .
apine (pM)

| 5|30 | Not Reported | 0.28 | Not Reported |
Data extracted from MacLaren et al., 2016.[8]

Table 2: Pharmacokinetic Parameters of CNO and its Metabolites in Rhesus Monkeys
Following Subcutaneous CNO Administration.

Cmax
CNO Dose Tmax Cmax (CSF, Tmax (CSF,
Analyte (Plasma,
(mgl/kg) (Plasma, h) ng/mL) h)
ng/mL)
3 CNO 480 £ 90 1.8+0.5 16 +3 25+0.0
3 Clozapine 112 21+05 1.4+0.3 35+1.0
3 N-Des 14+1 3.3+0.8 21+04 50x0.0
10 CNO 1650 = 290 1.7+£0.3 52+13 2303
10 Clozapine 36+9 19+04 11+3 2.8+05

|10 | N-Des |44 +8|2.9+0.6|14+3|4.3+0.8 |

Data are presented as mean + SEM. Cmax: Maximum concentration, Tmax: Time to maximum
concentration, CSF: Cerebrospinal fluid. Data extracted from Jendryka et al., 2017.[7]
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Table 3: Plasma and Brain Concentrations of Clozapine Following CNO Administration in Mice.

Time Post-Injection Clozapine (Plasma, Clozapine (Brain,
CNO Dose (mg/kg) .
(min) ng/mL) ngl/g)

| 10| 60 | ~100 | ~200 |

Approximate values inferred from graphical data in Manvich et al., 2018.[4]

Il. Inherent Behavioral and Neurochemical Effects of
CNO

Contrary to its initial reputation as an inert compound, studies have demonstrated that CNO
administration can induce behavioral and neurochemical changes in animals that do not
express DREADD receptors.[5][6][9] These effects are likely attributable to the in vivo
conversion of CNO to the psychoactive clozapine.

Data Presentation: Behavioral and Neurochemical
Effects of CNO

Table 4: Summary of Behavioral Effects of CNO in DREADD-Free Rodents.

Species CNO Dose (mg/kg) Behavioral Test Observed Effect
e 1 Acoustic Startle Reduction in startle
a
Reflex response[5][6][9]
Amphetamine- Attenuation of
Rat 5 Induced hyperlocomotion[5][6]
Hyperlocomotion [9]
Partial to full
Drug Discrimination substitution for
Rat 1-20 ] ) )
(vs. Clozapine) clozapine stimulus[3]

[4]
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| Mouse | 1-20 | Drug Discrimination (vs. Clozapine) | Partial to full substitution for clozapine
stimulus[3][4] |

Table 5: Summary of Neurochemical Effects of CNO in DREADD-Free Rats.

Measurement . .
CNO Dose (mglkg) . Brain Region Observed Effect
Technique
Attenuation of
Fast-Scan Cyclic . amphetamine-
5 Not Specified . .
Voltammetry induced dopamine
release[5][6][9]
Magnetic Resonance ] Reduction in
2 Dorsal Striatum
Spectroscopy glutamate levels[8]

| 2 | Magnetic Resonance Spectroscopy | Prefrontal Cortex | Reduction in creatine +
phosphocreatine, increase in N-acetylaspartate + N-acetylaspartylglutamate[8] |

lll. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The
following sections outline the key experimental protocols used in the initial in vivo studies of
CNO.

Animal Models

e Species: Male Long-Evans rats[5][6], male C57BL/6J mice[4], and adult rhesus monkeys|[7]
have been commonly used.

¢ Housing: Animals are typically housed in a temperature- and humidity-controlled
environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless
otherwise specified by the experimental design (e.g., food restriction for reward-seeking
tasks).[10]

Drug Administration
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o Clozapine N-oxide (CNO): CNO is typically dissolved in a vehicle such as saline or a small
percentage of DMSO in saline. Administration is most commonly via intraperitoneal (i.p.)
injection.[10] For pharmacokinetic studies in non-human primates, subcutaneous (SC)
injection has been used.[7]

o Amphetamine: d-amphetamine is often used to induce hyperlocomotion and is typically
dissolved in saline and administered via i.p. injection.[5][6]

Behavioral Assays

o Acoustic Startle Reflex and Prepulse Inhibition (PPI): Rats are placed in a startle chamber
and exposed to a series of acoustic stimuli of varying intensities. The startle response is
measured by a sensor platform. For PPI, a weaker prepulse stimulus precedes the startle
stimulus.[5][6]

o Locomotor Activity: Animal movement is monitored in an open field arena equipped with
infrared beams or video tracking software.[5][6][11]

o Drug Discrimination: Animals are trained to press one of two levers to receive a reward, with
the correct lever depending on whether they have been administered a specific drug (e.g.,
clozapine) or vehicle. Subsequent tests with CNO determine if the animals generalize the
stimulus effects of CNO to that of the training drug.[3][4]

Neurochemical Analysis

» High-Performance Liquid Chromatography (HPLC): Blood or brain tissue samples are
processed and analyzed by HPLC coupled with electrochemical detection or mass
spectrometry to quantify the concentrations of CNO, clozapine, and N-desmethylclozapine.
[51[11]

e Fast-Scan Cyclic Voltammetry (FSCV): This electrochemical technique is used to measure
real-time changes in neurotransmitter concentrations (e.g., dopamine) in specific brain
regions of anesthetized or freely moving animals.[5][6]

e Magnetic Resonance Spectroscopy (MRS): A non-invasive imaging technique used to
measure the levels of various neurometabolites, such as glutamate and creatine, in the living
brain.[8]
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IV. Visualizations of Key Pathways and Workflows
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Caption: Bidirectional metabolism of clozapine and CNO.
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Caption: CNO's dual pathways of action in DREADD experiments.
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Caption: Workflow for a CNO-only DREADD-free control experiment.

V. Conclusion and Future Directions

The initial in vivo studies of clozapine N-oxide have been instrumental in shaping our
understanding of its pharmacological properties. The critical discovery of its reverse
metabolism to clozapine has necessitated a re-evaluation of its use as a "pharmacologically
inert" DREADD actuator.[3][4] The evidence clearly indicates that CNO can exert its own
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behavioral and neurochemical effects, which must be accounted for in experimental designs
through the inclusion of appropriate control groups.[5][6][9]

For researchers, scientists, and drug development professionals, these findings underscore the
importance of thorough characterization of novel compounds and the potential for metabolic
interconversion to influence in vivo outcomes. Future research in the field of chemogenetics
continues to focus on the development of novel DREADD agonists with improved brain
penetrance and a lack of metabolism to psychoactive compounds, aiming to provide more
specific and reliable tools for neuronal manipulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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